Cas no 1243476-86-9 (3,4-Diiodophenol)

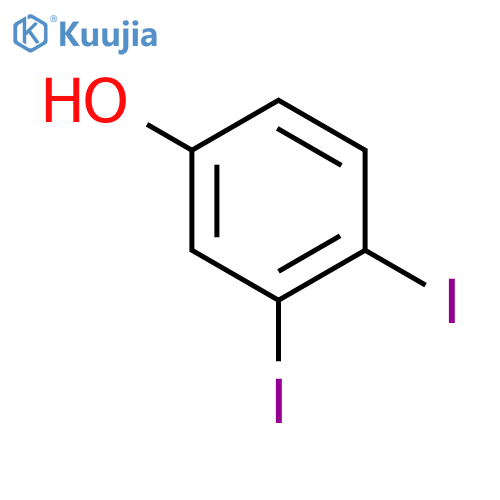

3,4-Diiodophenol structure

商品名:3,4-Diiodophenol

CAS番号:1243476-86-9

MF:C6H4I2O

メガワット:345.904306411743

MDL:MFCD17000016

CID:1040288

PubChem ID:21923724

3,4-Diiodophenol 化学的及び物理的性質

名前と識別子

-

- 3,4-Diiodophenol

- AK-82042

- ANW-67875

- CTK8C2135

- KB-123987

- MB25449

- SureCN1686454

- DB-330900

- 1243476-86-9

- DTXSID20620168

- SCHEMBL1686454

-

- MDL: MFCD17000016

- インチ: InChI=1S/C6H4I2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H

- InChIKey: PDXQVNYRCQKLRZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1O)I)I

計算された属性

- せいみつぶんしりょう: 345.83516g/mol

- どういたいしつりょう: 345.83516g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 97.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

3,4-Diiodophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D220308-1g |

3,4-Diiodophenol |

1243476-86-9 | 95% | 1g |

$780 | 2024-08-03 | |

| TRC | D075230-500mg |

3,4-Diiodophenol |

1243476-86-9 | 500mg |

$ 470.00 | 2022-06-06 | ||

| Alichem | A019146311-1g |

3,4-Diiodophenol |

1243476-86-9 | 95% | 1g |

$918.00 | 2023-09-03 | |

| eNovation Chemicals LLC | D220308-1g |

3,4-Diiodophenol |

1243476-86-9 | 95% | 1g |

$780 | 2025-02-20 | |

| TRC | D075230-250mg |

3,4-Diiodophenol |

1243476-86-9 | 250mg |

$ 285.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D220308-1g |

3,4-Diiodophenol |

1243476-86-9 | 95% | 1g |

$780 | 2025-02-27 | |

| Crysdot LLC | CD12169647-1g |

3,4-Diiodophenol |

1243476-86-9 | 95+% | 1g |

$842 | 2024-07-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648101-5g |

3,4-Diiodophenol |

1243476-86-9 | 98% | 5g |

¥39931.00 | 2024-08-09 |

3,4-Diiodophenol 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

1243476-86-9 (3,4-Diiodophenol) 関連製品

- 626-02-8(3-Iodophenol)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 68551-17-7(Isoalkanes, C10-13)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量